2-amino-1-(3-cyclopentyloxyphenyl)ethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(3-cyclopentyloxyphenyl)ethanol typically involves the reaction of 3-(cyclopentyloxy)benzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-amino-1-(3-cyclopentyloxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-amino-1-(3-cyclopentyloxyphenyl)ethanol involves its interaction with specific molecular targets, such as cannabinoid receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol: This compound has a similar structure but contains a trifluoromethyl group instead of a cyclopentyloxy group.
2-Amino-3-phenylpropan-1-ol: Another structurally related compound with different substituents on the aromatic ring.
Uniqueness: 2-amino-1-(3-cyclopentyloxyphenyl)ethanol is unique due to its cyclopentyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-amino-1-(3-cyclopentyloxyphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-9-13(15)10-4-3-7-12(8-10)16-11-5-1-2-6-11/h3-4,7-8,11,13,15H,1-2,5-6,9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLUNKAKVJZCAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181576-31-7 |
Source
|
Record name | 2-amino-1-(3-cyclopentyloxyphenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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